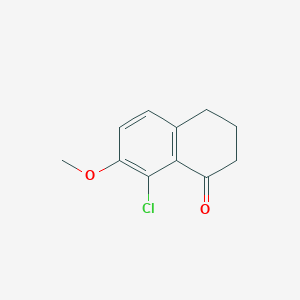

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetralone derivative featuring a chlorine atom at position 8 and a methoxy group at position 5. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name |

8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCQVGVXUWEVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCCC2=O)C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the following steps:

Chlorination: Tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of 8-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one or 8-thio-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields, including:

Biology: This compound is used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with analogs:

Key Observations:

- Substituent Position Effects : The melting point (MP) varies significantly with substituent position. For example, 6-methoxy-1-tetralone (77–80°C) has a higher MP than its 7-methoxy isomer (59–63°C), likely due to differences in crystal packing .

- Electronic Effects : The chloro group (electron-withdrawing) at position 8 may reduce ring electron density, affecting electrophilic substitution reactions compared to methoxy-dominated analogs .

Reactivity and Stability

- Methoxy Group : Enhances solubility in polar solvents and directs electrophilic substitution to specific ring positions.

- Chloro Group: Increases oxidative stability compared to non-halogenated analogs but may participate in nucleophilic aromatic substitution under harsh conditions.

- Comparative Reactivity : Bromo-substituted analogs (e.g., 8-Bromo-7-methoxy) are more reactive in Suzuki-Miyaura couplings due to bromine’s superior leaving group ability compared to chlorine .

Biological Activity

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 1260011-24-2) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C11H11ClO2

- Molecular Weight : 210.66 g/mol

- Melting Point : 67-68 °C

Synthesis

The synthesis of this compound typically involves:

- Chlorination : Tetrahydronaphthalene is treated with chlorine gas in the presence of a catalyst (e.g., iron(III) chloride).

- Methoxylation : The chlorinated intermediate is then treated with methanol and a base (e.g., sodium methoxide) to introduce the methoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant anticancer properties. For instance:

- In vitro studies showed that compounds with similar structures inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through mechanisms involving PARP cleavage and increased caspase activity .

- The IC50 values for related compounds were comparable to established drugs like Olaparib, indicating potential for therapeutic use in cancer treatment.

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 57.3 | PARP inhibition |

| Study B | A549 | 45.0 | Apoptosis induction |

| Study C | HeLa | 30.0 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

-

Case Study on Breast Cancer Cells :

- Objective : Evaluate the effect on MCF-7 cells.

- Findings : Treatment led to significant apoptosis and reduced cell viability in a dose-dependent manner.

-

Case Study on Lung Cancer :

- Objective : Assess cytotoxic effects on A549 cells.

- Findings : The compound showed a marked reduction in cell proliferation and induced apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.